Cas no 163210-82-0 ((S)-tert-Butyl 2-aminopent-4-enoate)

(S)-tert-Butyl 2-aminopent-4-enoate is a chiral building block widely used in asymmetric synthesis and pharmaceutical research. Its key advantages include a reactive terminal alkene group and a protected amine functionality, enabling versatile derivatization for complex molecule construction. The tert-butyl ester moiety enhances stability under various reaction conditions while remaining cleavable under acidic conditions. The (S)-configuration ensures high enantioselectivity in stereocontrolled transformations. This compound is particularly valuable in peptide mimetics and bioactive molecule synthesis due to its structural flexibility and compatibility with diverse coupling strategies. Its well-defined chirality and functional group reactivity make it a preferred intermediate for medicinal chemistry applications requiring precise stereochemical control.
(S)-tert-Butyl 2-aminopent-4-enoate structure
163210-82-0 structure
Product name:(S)-tert-Butyl 2-aminopent-4-enoate
CAS No:163210-82-0
MF:C9H17NO2
MW:171.23678
MDL:MFCD07368800
CID:1083358
PubChem ID:16059284

(S)-tert-Butyl 2-aminopent-4-enoate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 2-aminopent-4-enoate
    • tert-butyl (2S)-2-aminopent-4-enoate
    • (S)-2-allylglycine tert-butyl ester
    • (S)-2-AMINO-4-PENTENOIC ACID T-BUTYL ESTER
    • (S)-2-AMINO-4-PENTENOIC ACID TERT-BUTYL ESTER
    • (S)-allylglycine tert-butyl ester
    • L-allylglycine tert-butyl ester
    • tert-butyl (S)-2-aminopent-4-enoate
    • tert-butyl (S)-aminopent-4-enoate
    • tert-Butyl 2(S)-Aminopent-4-enoate
    • S-Allylglycine 1,1-dimethylethyl ester
    • 4-Pentenoic acid, 2-amino-, 1,1-dimethylethyl ester, (2S)-
    • (S)-2-Amino-pent-4-enoic acid tert-butyl ester
    • AKOS015841390
    • FFDXLHHMGNXXAG-ZETCQYMHSA-N
    • DTXSID60581603
    • 163210-82-0
    • (S)-tert-Butyl2-aminopent-4-enoate
    • EN300-7809780
    • MDL: MFCD07368800
    • Inchi: InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m0/s1
    • InChI Key: FFDXLHHMGNXXAG-ZETCQYMHSA-N
    • SMILES: CC(C)(C)OC(=O)C(CC=C)N

Computed Properties

  • Exact Mass: 171.12600
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 52.32000
  • LogP: 1.93180

(S)-tert-Butyl 2-aminopent-4-enoate Security Information

(S)-tert-Butyl 2-aminopent-4-enoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(S)-tert-Butyl 2-aminopent-4-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7809780-0.5g
tert-butyl (2S)-2-aminopent-4-enoate
163210-82-0 95.0%
0.5g
$520.0 2025-02-22
Enamine
EN300-7809780-0.1g
tert-butyl (2S)-2-aminopent-4-enoate
163210-82-0 95.0%
0.1g
$476.0 2025-02-22
Enamine
EN300-7809780-0.05g
tert-butyl (2S)-2-aminopent-4-enoate
163210-82-0 95.0%
0.05g
$455.0 2025-02-22
Enamine
EN300-7809780-10.0g
tert-butyl (2S)-2-aminopent-4-enoate
163210-82-0 95.0%
10.0g
$2331.0 2025-02-22
eNovation Chemicals LLC
Y1291956-1g
(S)-2-Amino-pent-4-enoic acid tert-butyl ester
163210-82-0 95%
1g
$1765 2025-02-27
eNovation Chemicals LLC
Y1291956-5g
(S)-2-Amino-pent-4-enoic acid tert-butyl ester
163210-82-0 95%
5g
$6715 2025-02-27
eNovation Chemicals LLC
Y1291956-1g
(S)-2-Amino-pent-4-enoic acid tert-butyl ester
163210-82-0 95%
1g
$1765 2025-02-25
eNovation Chemicals LLC
Y1291956-5g
(S)-2-Amino-pent-4-enoic acid tert-butyl ester
163210-82-0 95%
5g
$6715 2025-02-25
Enamine
EN300-7809780-5.0g
tert-butyl (2S)-2-aminopent-4-enoate
163210-82-0 95.0%
5.0g
$1572.0 2025-02-22
Enamine
EN300-7809780-2.5g
tert-butyl (2S)-2-aminopent-4-enoate
163210-82-0 95.0%
2.5g
$1063.0 2025-02-22

(S)-tert-Butyl 2-aminopent-4-enoate Production Method

Additional information on (S)-tert-Butyl 2-aminopent-4-enoate

(S)-tert-Butyl 2-Aminopent-4-enoate: A Comprehensive Overview

The compound (S)-tert-butyl 2-aminopent-4-enoate (CAS No. 163210-82-0) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds. This compound is characterized by its unique structure, which includes a tert-butyl ester group and an amino group positioned strategically on the pentenoate backbone. The stereochemistry at the chiral center, denoted by the (S) configuration, plays a crucial role in determining its biological activity and selectivity.

Recent studies have highlighted the importance of (S)-tert-butyl 2-aminopent-4-enoate in medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing various bioactive molecules, including peptide mimetics and enzyme inhibitors. The presence of the amino group allows for versatile functionalization, enabling the creation of diverse chemical libraries for drug discovery.

The synthesis of (S)-tert-butyl 2-aminopent-4-enoate involves a multi-step process that typically begins with the preparation of the corresponding acid. This is followed by esterification using tert-butanol under controlled conditions to achieve high stereochemical purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the product's quality and stereochemical integrity.

In terms of applications, (S)-tert-butyl 2-aminopent-4-enoate has shown promise in the development of therapeutic agents targeting various diseases. For instance, its derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit key enzymes involved in tumor progression. Additionally, this compound has been utilized in the synthesis of antibiotics and antiviral agents, underscoring its versatility in medicinal chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of (S)-tert-butyl 2-aminopent-4-enato's properties. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the design of more potent and selective drug candidates. These studies also highlight the importance of stereochemistry in determining binding affinities and pharmacokinetic profiles.

The environmental impact of (S)-tert-butyl 2-amino-pent4-enato has also been a topic of interest. Research indicates that it exhibits low toxicity to aquatic organisms under standard test conditions, making it suitable for use in pharmaceutical applications where environmental safety is a concern. However, further studies are needed to fully understand its long-term ecological effects.

In conclusion, (S)-tert-butyl 2-amino-pent4-enato (CAS No. 163210820) is a valuable compound with wide-ranging applications in drug discovery and development. Its unique structure, combined with advancements in synthetic and computational techniques, positions it as a key player in the creation of novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry.

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